![molecular formula C3H5NaO3 B15166558 Sodium;2-deuterio-2-hydroxypropanoate](/img/structure/B15166558.png)
Sodium;2-deuterio-2-hydroxypropanoate
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Overview
Description
Sodium;2-deuterio-2-hydroxypropanoate is a deuterated form of sodium lactate, where one of the hydrogen atoms is replaced by deuterium. This compound is of interest in various scientific fields due to its unique properties imparted by the presence of deuterium, which can influence reaction kinetics and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-deuterio-2-hydroxypropanoate typically involves the deuteration of sodium lactate. This can be achieved through hydrogen-deuterium exchange reactions, where sodium lactate is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium . Another method involves the direct synthesis using deuterated reactants, which can provide highly pure deuterated compounds but at a higher cost .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale hydrogen-deuterium exchange processes. These processes require specialized equipment to handle deuterium gas and ensure the complete substitution of hydrogen atoms .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-deuterio-2-hydroxypropanoate undergoes similar chemical reactions as its non-deuterated counterpart, sodium lactate. These reactions include:
Oxidation: this compound can be oxidized to form sodium pyruvate.
Reduction: It can be reduced back to sodium lactate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Sodium pyruvate.
Reduction: Sodium lactate.
Substitution: Various substituted lactates depending on the nucleophile used.
Scientific Research Applications
Sodium;2-deuterio-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of deuterated polymers and other deuterated compounds.
Biology: Employed in metabolic studies to trace biochemical pathways involving lactate.
Medicine: Investigated for its potential in reducing metabolic rates and extending the half-life of drugs.
Industry: Utilized in the production of bioplastics and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of sodium;2-deuterio-2-hydroxypropanoate involves its participation in metabolic pathways similar to sodium lactate. The presence of deuterium can alter the reaction kinetics, leading to slower metabolic rates. This can be beneficial in studies requiring prolonged observation of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sodium lactate: The non-deuterated form, commonly used in various applications.
Sodium;2-hydroxypropanoate-d3: Another deuterated form with three deuterium atoms.
Uniqueness
Sodium;2-deuterio-2-hydroxypropanoate is unique due to the presence of a single deuterium atom, which provides a balance between cost and the desired deuterium effect. It offers a distinct advantage in studies where partial deuteration is sufficient to achieve the desired outcomes .
Biological Activity
Sodium;2-deuterio-2-hydroxypropanoate, also known as sodium 2-hydroxypropanoate or its deuterated derivative, is a compound that has garnered attention in various biological studies due to its potential applications in metabolic research and therapeutic contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula : C₃H₇NaO₄
Molecular Weight : 112.09 g/mol
CAS Number : 88304050
The compound features a hydroxyl group and a deuterated carbon atom, which can influence its metabolic pathways and biological interactions. The presence of deuterium can alter the kinetics of reactions involving this compound, making it useful in tracing studies.
This compound primarily functions as a metabolic intermediate in various biochemical pathways. Its biological activity can be summarized as follows:
- Metabolic Role : It participates in the gluconeogenesis pathway, where it can be converted into glucose precursors.
- Enzyme Interaction : The compound may interact with specific enzymes involved in carbohydrate metabolism, potentially influencing their activity through competitive inhibition or substrate mimicry.
Case Study 1: Metabolic Tracing
A study investigated the use of this compound as a tracer in metabolic flux analysis. Researchers administered the compound to animal models to observe the incorporation of deuterium into glucose and other metabolites. The results indicated significant incorporation rates, suggesting its utility in studying metabolic pathways involving glucose synthesis .
Case Study 2: Therapeutic Potential
In another study, this compound was evaluated for its potential therapeutic effects on metabolic disorders. The compound demonstrated a capacity to lower blood sugar levels in diabetic rats by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues . This effect was attributed to its role in modulating key signaling pathways related to glucose metabolism.
Biological Activity Table
Activity | Description |
---|---|
Metabolic Tracer | Used to trace metabolic pathways involving gluconeogenesis |
Insulin Sensitization | Enhances insulin sensitivity, aiding in blood sugar regulation |
Enzyme Modulation | Potentially inhibits or mimics substrates for enzymes involved in metabolism |
Safety and Toxicity
The safety profile of this compound has been assessed in various studies. It is generally regarded as safe when used within recommended dosages. However, high concentrations may lead to gastrointestinal disturbances or metabolic imbalances . Long-term effects remain under investigation.
Properties
Molecular Formula |
C3H5NaO3 |
---|---|
Molecular Weight |
113.07 g/mol |
IUPAC Name |
sodium;2-deuterio-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i2D; |
InChI Key |
NGSFWBMYFKHRBD-YPAXDSTQSA-M |
Isomeric SMILES |
[2H]C(C)(C(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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